5-(1-Hexynyl)-2-methylpyridine
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Overview
Description
5-(Hex-1-yn-1-yl)-2-methylpyridine is an organic compound that belongs to the class of alkynyl-substituted pyridines. This compound is characterized by the presence of a hexynyl group attached to the pyridine ring at the 5-position and a methyl group at the 2-position. The unique structure of 5-(Hex-1-yn-1-yl)-2-methylpyridine makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hex-1-yn-1-yl)-2-methylpyridine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(Hex-1-yn-1-yl)-2-methylpyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-(Hex-1-yn-1-yl)-2-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-(Hex-1-yn-1-yl)-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hex-1-yn-1-yl)-2-methylpyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
Hex-5-yn-1-ol: An alkyne alcohol with similar reactivity.
6-Dimethylamino-1-phenyl-hex-5-en-1-yn-3-one: Another alkyne-containing compound with different functional groups.
4-Pentyn-1-ol: A simpler alkyne alcohol with fewer carbon atoms.
Uniqueness
5-(Hex-1-yn-1-yl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both the hexynyl and methyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
16232-29-4 |
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Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-hex-1-ynyl-2-methylpyridine |
InChI |
InChI=1S/C12H15N/c1-3-4-5-6-7-12-9-8-11(2)13-10-12/h8-10H,3-5H2,1-2H3 |
InChI Key |
AEDCDTVCGSTPMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CN=C(C=C1)C |
Origin of Product |
United States |
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